molecular formula C24H26ClN5OS B2919752 5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-77-4

5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2919752
CAS RN: 887219-77-4
M. Wt: 468.02
InChI Key: HECRRTYIHTZJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a benzylpiperazine, a chlorophenyl group, and a thiazolotriazole group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The benzylpiperazine group is a common feature in many pharmaceuticals and bioactive compounds, contributing to their binding affinity and biological activity . The chlorophenyl group is a common substituent in many organic compounds and can influence the compound’s reactivity and properties . The thiazolotriazole group is a heterocyclic ring system that can contribute to the compound’s stability and reactivity .

Scientific Research Applications

Arylpiperazine Derivatives

Arylpiperazine derivatives, similar in structure to part of the given compound, have been extensively studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various metabolites with potential serotonin receptor-related effects. This suggests their relevance in studying neurotransmitter receptor interactions and drug metabolism pathways (Caccia, 2007).

DNA Minor Groove Binders

Compounds such as Hoechst 33258, which have structural similarities to the given chemical, bind to the minor groove of double-stranded B-DNA. This binding specificity highlights their application in molecular biology for DNA interaction studies, including DNA staining, analysis of nuclear DNA content, and investigations into the molecular basis of DNA sequence recognition (Issar & Kakkar, 2013).

Heterocyclic Compounds with Biological Significance

The thiazolo[3,2-b][1,2,4]triazol component is a heterocyclic structure that may contribute to the compound's biological activity. Heterocyclic compounds bearing the triazine scaffold have been explored for their broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. This underscores the potential of such compounds in drug development and the exploration of new therapeutic agents (Verma, Sinha, & Bansal, 2019).

Applications in Sedation and Anesthesia

Benzodiazepines, related to arylpiperazine and triazolobenzodiazepines, are widely used for their sedative and anxiolytic properties. The pharmacological profile of remimazolam, for example, provides insights into the development of new anesthetics with rapid onset, high safety profiles, and short durations of action. This could imply potential research applications of the compound in studying sedation, anxiety reduction, and anesthesia (Noor et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and potential harm .

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(2-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-10-6-7-11-19(18)25)29-14-12-28(13-15-29)16-17-8-4-3-5-9-17/h3-11,21,31H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRRTYIHTZJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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